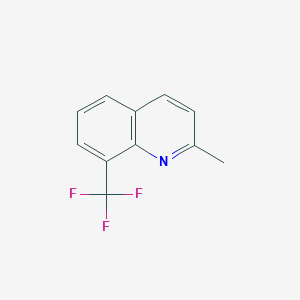

2-Methyl-8-(trifluoromethyl)quinoline

Descripción

Significance of the Quinoline (B57606) Scaffold in Organic Chemistry

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone of organic chemistry. researchgate.net This structural motif is not only prevalent in numerous natural products but also serves as a fundamental building block in the synthesis of a vast array of compounds. researchgate.netresearchgate.net Its versatile reactivity allows for functionalization at various positions, enabling the creation of diverse molecular architectures. researchgate.net The quinoline nucleus is a key component in many commercially successful drugs, highlighting its importance in medicinal chemistry. researchgate.net

Role of Trifluoromethylation in Enhancing Chemical Properties and Reactivity

The introduction of a trifluoromethyl (-CF3) group into an organic molecule can dramatically alter its physicochemical properties. researchgate.netnih.gov The strong electron-withdrawing nature of the -CF3 group can significantly impact the electronic environment of the quinoline ring system. nih.gov This modification can lead to increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. researchgate.netnih.gov The C-F bond is one of the strongest in organic chemistry, contributing to the resistance of trifluoromethylated compounds to metabolic degradation. nih.gov

Overview of 2-Methyl-8-(trifluoromethyl)quinoline within Trifluoromethylated Quinolines Research Landscape

This compound stands as a significant compound within the broader field of trifluoromethylated quinoline research. Its structure, featuring a methyl group at the 2-position and a trifluoromethyl group at the 8-position, makes it a valuable intermediate for the synthesis of more complex molecules. Researchers utilize this compound as a foundational building block in the development of novel therapeutic agents and advanced materials. rsc.org Its specific substitution pattern influences its reactivity and potential applications, making it a subject of targeted research.

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-8-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N/c1-7-5-6-8-3-2-4-9(10(8)15-7)11(12,13)14/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNFRDXLQIBCGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2C(F)(F)F)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50536945 | |

| Record name | 2-Methyl-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95256-55-6 | |

| Record name | 2-Methyl-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile of 2 Methyl 8 Trifluoromethyl Quinoline

A precise understanding of the chemical and physical properties of 2-Methyl-8-(trifluoromethyl)quinoline is fundamental to its application in research and synthesis.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 95256-55-6 wiley-vch.de |

| Molecular Formula | C₁₁H₈F₃N wiley-vch.de |

| Molecular Weight | 211.18 g/mol wiley-vch.de |

| Appearance | Expected to be a solid or oil |

| Solubility | Generally soluble in organic solvents |

Chemical Transformations and Derivatization of 2 Methyl 8 Trifluoromethyl Quinoline

Functionalization of the Quinoline (B57606) Core

The quinoline core of 2-Methyl-8-(trifluoromethyl)quinoline is susceptible to a range of functionalization reactions, targeting different sites on the heterocyclic and carbocyclic rings. The electronic properties of the trifluoromethyl group, a strong electron-withdrawing group, significantly influence the regioselectivity of these transformations.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions on the quinoline ring are generally challenging due to the electron-rich nature of the aromatic system. However, the presence of the electron-withdrawing trifluoromethyl group can facilitate such reactions, particularly at positions activated by this group. While direct nucleophilic substitution of the fluorine atoms on the trifluoromethyl group is not a commonly reported transformation under standard SNAr conditions, the modification of other positions on the quinoline ring is more feasible.

A conceptually new approach for C–H nucleophilic fluorination of quinolines involves an electron-transfer-enabled concerted nucleophilic aromatic substitution. This method avoids the formation of high-energy Meisenheimer intermediates, which are typically a hurdle in the nucleophilic fluorination of electron-deficient azaarenes. acs.org This strategy allows for the selective fluorination at the C4-position of the quinoline ring. acs.org For this compound, this would theoretically yield 4-fluoro-2-methyl-8-(trifluoromethyl)quinoline. The reaction proceeds through a chain process involving an asynchronous concerted F–-e–-H+ transfer. acs.org

| Reactant | Reagents and Conditions | Product | Reference |

| Quinoline | Selectfluor, xanthone (B1684191) (photocatalyst), Et3N·HCl, MeCN, 365 nm LED | 4-Fluoroquinoline and 2-Fluoroquinoline | acs.org |

This table illustrates a general strategy for nucleophilic fluorination of quinolines, which could be adapted for this compound.

Defluorinative Transformations

The trifluoromethyl group is generally stable, but its defluorination can be achieved under specific conditions, leading to the formation of difluoromethyl or monofluoromethyl groups, or even complete removal. These transformations can be valuable for fine-tuning the electronic and steric properties of the molecule.

Photocatalytic methods have emerged as a powerful tool for the activation of C-F bonds. For instance, o-phosphinophenolate, under visible light irradiation, can act as a photoredox catalyst to activate trifluoromethyl groups, leading to the formation of difluoromethyl radicals. nih.gov These radicals can then participate in further reactions, such as hydrodefluorination or defluoroalkylation. nih.gov This methodology has been successfully applied to a range of trifluoromethylated (hetero)arenes. nih.gov

Spontaneous aqueous defluorination of trifluoromethylphenols has also been reported, proceeding via a proposed E1cb mechanism. rsc.orgresearchgate.net While this is reported for phenols, the underlying principles of base-mediated defluorination could potentially be applied to quinoline systems under specific pH and solvent conditions.

| Substrate Type | Method | Outcome | Reference |

| Trifluoromethyl (hetero)arenes | Photocatalysis with o-phosphinophenolate | Defluoroalkylation and Hydrodefluorination | nih.gov |

| Trifluoromethylphenols | Spontaneous aqueous hydrolysis | Hydrolytic defluorination | rsc.orgresearchgate.net |

This table summarizes general methods for defluorination that could be explored for the trifluoromethyl group in this compound.

Modification of the Methyl Group at C-2

The methyl group at the C-2 position of the quinoline ring is activated by the adjacent nitrogen atom, making it susceptible to a variety of transformations. This position serves as a versatile handle for introducing further complexity into the molecule.

One common reaction is the condensation with aldehydes to form styrylquinolines. A plausible mechanism involves the deprotonation of the methyl group to form a carbanion, which then attacks the aldehyde. researchgate.net This reaction can be catalyzed by various reagents, including p-toluenesulfonamide. researchgate.net

Furthermore, the methyl group can be oxidized to an aldehyde. For example, 2-methylquinolines can be converted to quinoline-2-carbaldehydes under certain oxidative conditions. nih.gov

Another powerful strategy involves the lithiation of the methyl group using a strong base like lithium diisopropylamide (LDA), followed by reaction with various electrophiles. This approach allows for the introduction of a wide range of substituents at the benzylic position. For instance, reaction with alkyl halides can lead to chain elongation. rsc.org

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-Methylquinoline (B7769805) | Benzaldehyde, pTsNH2 | 2-Styrylquinoline | researchgate.net |

| 2-Methylquinoline | Oxidizing agent | Quinoline-2-carbaldehyde | nih.gov |

| 2-Methyl-8-methoxyquinoline | 1. LDA; 2. Alkyl halide | 2-Alkyl-8-methoxyquinoline | rsc.org |

This table showcases typical reactions of the 2-methyl group in quinolines, which are applicable to this compound.

Reactions at the Quinoline Nitrogen

The nitrogen atom in the quinoline ring is basic and nucleophilic, making it a site for reactions such as protonation, alkylation, and oxidation.

Quaternization, the reaction with an alkyl halide to form a quinolinium salt, is a fundamental transformation. This reaction not only modifies the electronic properties of the quinoline ring, making it more susceptible to nucleophilic attack, but also introduces a positive charge that can be exploited in various applications. The quaternization of this compound with an alkyl halide, such as methyl iodide, would yield the corresponding N-alkyl-2-methyl-8-(trifluoromethyl)quinolinium salt.

Formation of Polycyclic Systems Containing the this compound Scaffold

The this compound scaffold can serve as a building block for the synthesis of more complex, polycyclic systems. One notable example is the construction of the pyrrolo[3,2-c]quinoline core, which is found in the martinelline alkaloids. mdpi.comnih.gov

The synthesis of martinelline analogues often involves the construction of the tricyclic core from a functionalized quinoline precursor. mdpi.comnih.govnih.gov For instance, a common strategy involves the annulation of a pyrrolidine (B122466) ring onto the quinoline core. While the direct use of this compound in the synthesis of martinelline analogues has not been explicitly reported, the existing synthetic strategies could be adapted. For example, a Povarov reaction, which is a [4+2] cycloaddition between an imine and an alkene, is a popular method for constructing the pyrroloquinoline scaffold. mdpi.com

| Reaction Type | Key Transformation | Resulting Scaffold | Reference |

| Povarov Reaction | [4+2] cycloaddition of an imine and an alkene | Pyrrolo[3,2-c]quinoline | mdpi.com |

| Cascade Annulation | Reaction of α-diazo sulfonium (B1226848) salts with α-vinylanilines | Polysubstituted quinolines | acs.org |

This table highlights synthetic strategies that could be employed to build polycyclic systems from a this compound precursor.

Derivatization Strategies for Analytical and Application-Oriented Purposes

Derivatization of this compound can be crucial for enhancing its detectability in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), or for preparing it for specific applications.

For GC-MS analysis, derivatization is often employed to increase the volatility and thermal stability of the analyte. jfda-online.comyoutube.com Common derivatization techniques include silylation, acylation, and alkylation. jfda-online.com For a molecule like this compound, derivatization might not always be necessary due to its inherent volatility, but it could be used to improve chromatographic peak shape or to introduce specific mass spectral fragmentation patterns.

In HPLC, derivatization is often used to introduce a chromophore or fluorophore to enhance UV or fluorescence detection. nih.govasianpubs.org For chiral separations, derivatization with a chiral reagent can be used to form diastereomers that can be separated on a non-chiral column. asianpubs.orgresearchgate.net For instance, a quinoline-based chiral derivatizing reagent has been synthesized from L-proline for the enantioseparation of β-blockers. asianpubs.orgresearchgate.net

| Analytical Technique | Purpose of Derivatization | Example Reagent/Method | Reference |

| GC-MS | Improve volatility and peak shape | Silylation (e.g., with BSTFA) | jfda-online.com |

| HPLC (chiral) | Formation of diastereomers | Quinoline-based chiral reagent (from L-proline) | asianpubs.orgresearchgate.net |

| HPLC (detection) | Introduce a fluorescent tag | Monodansylcadaverine | nih.gov |

| LC-MS | Enhance chromatographic performance and stability | 2-Hydrazinoquinoline (for carbonyls and carboxylic acids) | nih.gov |

This table outlines common derivatization strategies for the analysis of quinolines, which can be applied to this compound.

Advanced Spectroscopic and Quantum Chemical Investigations

Computational Chemistry Methodologies for Molecular Structure and Electronic Properties

The study of quinoline (B57606) derivatives heavily relies on various computational methodologies to predict their structural and electronic characteristics with high accuracy.

Density Functional Theory (DFT) has become a primary method for investigating the properties of quinoline-based compounds due to its favorable balance of computational cost and accuracy. researchgate.netarabjchem.orgresearchgate.net DFT calculations are centered around the electron density rather than the complex many-electron wavefunction.

A particularly popular and widely used functional for this class of molecule is the B3LYP hybrid functional. researchgate.netarabjchem.orgasianpubs.org B3LYP combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offering robust predictions for molecular geometries, vibrational frequencies, and electronic properties. asianpubs.org

These calculations are performed using a basis set, which is a set of mathematical functions used to build the molecular orbitals. For quinoline derivatives, a variety of basis sets are employed to achieve the desired level of accuracy:

Pople-style basis sets : These are commonly used, with examples including 6-31G(d,p), 6-311G(d,p), and the more extensive 6-311++G(d,p). arabjchem.orgresearchgate.netresearchgate.net The additions of polarization functions (d,p) and diffuse functions (+) are crucial for accurately describing the electronic distribution in molecules with heteroatoms and potential for charge separation.

Correlation-consistent basis sets : For higher accuracy, sets like cc-pVDZ (correlation-consistent polarized valence double-zeta) and its larger counterparts (cc-pVTZ, cc-pVQZ) are utilized. researchgate.net These sets are designed to systematically converge towards the complete basis set limit.

Table 1: Examples of DFT Functionals and Basis Sets Used in Quinoline Derivative Studies

| Functional | Basis Set | Studied Compound Context | Reference |

|---|---|---|---|

| B3LYP | cc-pVDZ, cc-pVTZ, cc-pVQZ | 4-Amino-2-methyl-8-(trifluoromethyl)quinoline | researchgate.net |

| B3LYP | 6-311G(dp) | 2-Methyl-8-quinolinol | asianpubs.org |

| B3LYP | 6-311++G(d,p) | 8-Hydroxy-2-methyl quinoline | arabjchem.org |

| B3LYP | 6-311+G | General Quinoline Derivatives | researchgate.net |

| CAM-B3LYP | 6-31G(d,p) | 2-Methyl-8-hydroxyquinoline | researchgate.net |

Beyond DFT, other quantum chemical methods offer different levels of theory.

Ab Initio Methods : These methods are derived directly from theoretical principles without the inclusion of experimental data. tau.ac.il The Hartree-Fock (HF) method is the most fundamental ab initio approach. While computationally more demanding than DFT, HF calculations have been used to study related molecules like 2-methyl-8-quinolinol. asianpubs.org However, HF systematically neglects electron correlation, which can be critical for accurate energy predictions.

Semi-Empirical Methods : In contrast, semi-empirical methods are based on the same fundamental framework as Hartree-Fock but introduce approximations and parameters derived from experimental data to simplify calculations. wikipedia.org Methods like AM1 (Austin Model 1) and PM3 (Parametric Method 3) are significantly faster than ab initio or DFT methods, making them suitable for very large molecular systems. wikipedia.org Their accuracy is dependent on the molecule under study being similar to those used for the method's parameterization. wikipedia.org

Electronic Structure Analysis

The electronic structure of 2-Methyl-8-(trifluoromethyl)quinoline, particularly its frontier orbitals, governs its reactivity and photophysical behavior.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the electronic properties and chemical reactivity of a molecule. researchgate.net The HOMO acts as the primary electron donor, while the LUMO serves as the electron acceptor. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. researchgate.netscirp.org A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small energy gap suggests the molecule is more reactive and can be easily excited. researchgate.netscirp.org This gap is also fundamental to understanding the molecule's optical properties. For instance, a lower HOMO-LUMO gap in quinoline derivatives is associated with the potential for charge transfer interactions within the molecule. scirp.org

Computational studies on analogous compounds, such as 4-amino-2-methyl-8-(trifluoromethyl)quinoline, have shown that the HOMO is typically localized on the quinoline ring system, while the LUMO can also be distributed across this aromatic core. researchgate.net The presence of the electron-donating methyl group and the electron-withdrawing trifluoromethyl group is expected to significantly influence the energies and distributions of these orbitals in this compound.

Table 2: Calculated Frontier Orbital Energies for Related Quinoline Compounds

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Quinoline | DFT/B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.83 | scirp.org |

| 4-Amino-2-methyl-8-(trifluoromethyl)quinoline | DFT/B3LYP/cc-pVDZ | -5.71 | -1.12 | 4.59 | researchgate.net |

| 8-Hydroxy-2-methyl quinoline | DFT/B3LYP | -5.65 | -1.50 | 4.15 | arabjchem.org |

Quinoline derivatives are known to exhibit intramolecular charge transfer (ICT), a phenomenon where electron density moves from an electron-donor portion of the molecule to an electron-acceptor portion upon electronic excitation. beilstein-archives.orgnih.gov This characteristic is fundamental to their use in applications like fluorescent sensors. nih.gov

In this compound, the molecular structure is primed for ICT. The methyl group (-CH₃) at the 2-position acts as an electron-donating group, increasing the electron density of the quinoline ring. Conversely, the trifluoromethyl group (-CF₃) at the 8-position is a very strong electron-withdrawing group. acs.org This arrangement facilitates a charge transfer from the methyl-substituted part of the quinoline system towards the trifluoromethyl-substituted region, a process that can be initiated by the absorption of light. beilstein-archives.org Studies on similar trifluoromethylated quinolines confirm that transitions in their electronic spectra can be attributed to this ICT mechanism. beilstein-archives.org

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.netarabjchem.org It is invaluable for predicting how a molecule will interact with other species and for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. arabjchem.orgbhu.ac.in

MEP maps are color-coded to represent different electrostatic potential values:

Red/Yellow : Regions of high electron density and negative electrostatic potential. These areas are the most likely sites for electrophilic attack. arabjchem.org

Blue : Regions of low electron density and positive electrostatic potential (electron-poor). These areas are susceptible to nucleophilic attack. arabjchem.org

Green : Regions of neutral or near-zero potential. arabjchem.org

Vibrational Spectroscopy and Theoretical Interpretations

Vibrational spectroscopy, combined with quantum chemical calculations, is a powerful tool for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential technique for determining the precise structure of organic molecules in solution. researchgate.netiksadyayinevi.com By analyzing the chemical shifts, coupling constants, and integration of signals in 1H and 13C NMR spectra, the connectivity and chemical environment of each atom can be determined. For this compound, one would expect to see signals in the aromatic region (around 7-8.5 ppm) for the quinoline ring protons, a singlet for the methyl (CH3) group protons, and characteristic splitting patterns due to proton-proton and proton-fluorine couplings. 13C NMR would provide signals for each unique carbon atom, and 19F NMR would show a singlet for the CF3 group.

X-ray Single-Crystal Structure Analysis

X-ray single-crystal diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. This technique determines the precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. While crystal structures for several derivatives of 2,8-bis(trifluoromethyl)quinoline (B3046767) have been reported, a structure for the specific compound this compound is not available in the search results. Such an analysis would reveal the planarity of the quinoline ring system and the spatial orientation of the methyl and trifluoromethyl substituents.

Advanced Applications in Chemical and Material Science

Utilization as Organic Ligands in Catalysis

The quinoline (B57606) framework, particularly with a nitrogen atom at the 8-position, is an effective chelating agent for transition metals. The presence of the chelating nitrogen atom in 8-methylquinoline (B175542) derivatives allows them to readily form cyclometallated complexes with various transition metals. nih.gov This interaction is fundamental to their role in catalysis, enabling C-H activation and subsequent functionalization reactions. nih.gov

For instance, copper-catalyzed C-H trifluoromethylation of 8-aminoquinoline (B160924) derivatives highlights a process where the quinoline moiety acts as a directing group, binding to the metal catalyst to facilitate a specific transformation on the quinoline ring itself. rsc.org While the quinoline in this case is the substrate, the principle demonstrates its strong coordinating ability which is the basis for its use as a ligand. In such catalytic systems, the quinoline derivative can be considered a ligand that directs the catalyst's activity. nih.govrsc.org The reaction can proceed through a Friedel-Crafts-type mechanism, where the copper salt functions as a Lewis acid, activated by the quinoline substrate. rsc.org

Role as Fluorescence Probes in Non-Biological Contexts

Quinoline and its derivatives are well-regarded for their photophysical properties and are often used to design fluorescent and colorimetric chemosensors. mdpi.comnih.gov The trifluoromethyl group (CF3) is a key substituent that enhances molecular stability and lipophilicity. beilstein-journals.org Derivatives of 2-Methyl-8-(trifluoromethyl)quinoline, such as Schiff bases, have demonstrated notable fluorescence properties suitable for sensing applications. beilstein-journals.orgnih.govbeilstein-archives.org

These compounds exhibit variable fluorescence quantum yields and Stokes shifts depending on the solvent's polarity. nih.govbeilstein-archives.org For example, a series of Schiff bases derived from 6-amino-4-(trifluoromethyl)quinolines showed good to low quantum fluorescence yields in solvents like chloroform, DMSO, and methanol. beilstein-journals.org The Stokes shifts were observed to be higher in more polar solvents. nih.govbeilstein-archives.org This solvatochromic behavior is crucial for the development of sensitive fluorescence probes. Furthermore, quinoline-based thiosemicarbazones have been developed as colorimetric chemosensors for detecting anions like fluoride (B91410) and cyanide, undergoing a distinct color change upon binding. nih.gov 8-Amidoquinoline derivatives are also prominent as fluorescent probes for detecting zinc ions. mdpi.comresearchgate.net

Table 1: Photophysical Properties of Trifluoromethylated Quinoline-Phenol Schiff Base Derivatives This table presents data for derivatives of trifluoromethylated quinolines, illustrating the characteristic fluorescence properties of this class of compounds.

| Solvent | Fluorescence Quantum Yield (Φf) Range | Stokes Shift (SS) Range (nm) | Reference |

|---|---|---|---|

| Chloroform (CHCl3) | 0.12–0.80 | 59–85 | nih.govbeilstein-archives.org |

| Dimethyl Sulfoxide (DMSO) | 0.20–0.75 | 65–150 | nih.govbeilstein-archives.org |

| Methanol (MeOH) | 0.13–0.85 | 65–130 | nih.govbeilstein-archives.org |

Potential in Organic Light-Emitting Diodes (OLEDs)

The 2-methylquinoline (B7769805) scaffold is a foundational component in materials designed for organic light-emitting diodes (OLEDs). The trifluoromethyl group, in particular, has been applied as a substituent for ligands in phosphorescent heavy metal complexes used in OLEDs. beilstein-archives.org Its electron-withdrawing nature helps to increase electron transport and reduce molecular stacking, which are beneficial for device performance. beilstein-archives.org

Complexes of 2-methyl-8-quinolinol (a related compound lacking the CF3 group) with metals like zinc (Znq2) and lead have been extensively studied for their electroluminescent properties. researchgate.netmdpi.com For example, a zinc(II) complex of 2-methyl-8-quinolinol, when used as a dopant in a poly(N-vinylcarbazole) (PVK) matrix, produced green electroluminescence. Similarly, OLEDs fabricated using bis(8-hydroxyquinoline) zinc derivatives with a styryl group have shown strong yellow emissions. mdpi.com The performance of these devices underscores the suitability of the substituted quinoline structure as an emitter or host material in the emissive layer of OLEDs. mdpi.comrsc.org

Table 2: Electroluminescence Performance of Devices Using 2-Methylquinoline Derivatives This table showcases the performance of OLEDs incorporating derivatives of the 2-methylquinoline core structure.

| Emitting Material/Complex | Emission Color | Emission Wavelength (nm) | Max. Brightness (cd/m²) | Luminous Efficiency (cd/A) | Reference |

|---|---|---|---|---|---|

| Zn(II) complex of 2-methyl-8-quinolinol (10% dopant) | Green | 517 | Not Reported | Not Reported | |

| Zn(II) complex of 2-methyl-8-quinolinol (20% dopant) | Green | 539 | Not Reported | Not Reported | |

| ZnStq_H:PVK | Yellow | 590 | Not Reported | Not Reported | mdpi.com |

| ZnStq_Cl:PVK | Yellow | 587 | Not Reported | Not Reported | mdpi.com |

| ZnStq_OCH3:PVK | Yellow | 578 | Not Reported | Not Reported | mdpi.com |

| 2,2'-(phenylenedivinylene)bis-8-quinoline derivative (Compound 4) | Not Specified | Not Specified | 5530 | 2.4 | rsc.org |

Application in Analytical Chemistry as Derivatization Reagents

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. Quinoline-based molecules can be synthesized into chiral derivatizing reagents (CDRs) for the analysis of enantiomers. researchgate.netasianpubs.org

A notable example involves a CDR synthesized from quinoline-8-carboxylic acid and L-proline. researchgate.net This reagent is used to form diastereomers with chiral molecules, such as β-blockers, enabling their separation and quantification using reverse-phase high-performance liquid chromatography (RP-HPLC). researchgate.netasianpubs.org The quinoline moiety in the CDR acts as a chromophore, enhancing the UV-visible sensitivity of the resulting diastereomers. researchgate.net The effectiveness of the separation can be quantified by parameters like the retention factor (k), selectivity factor (α), and resolution factor (Rs), demonstrating a practical application of quinoline derivatives in developing robust analytical methods. asianpubs.org

Future Research Trajectories and Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2-methyl-8-(trifluoromethyl)quinoline, while established, presents opportunities for significant improvement in terms of efficiency, environmental impact, and cost-effectiveness. Current methods often rely on traditional, sometimes harsh, reaction conditions. Future research should prioritize the development of novel and sustainable synthetic pathways.

Key areas of focus include:

Green Chemistry Approaches: The development of synthetic protocols that utilize environmentally benign solvents, reduce energy consumption, and minimize waste generation is crucial. This includes exploring metal-free catalysis and one-pot reactions that combine multiple synthetic steps into a single, efficient process. researchgate.netacs.org For instance, a catalyst- and additive-free [5 + 1] cyclization of 2-vinylanilines with polyfluoroalkanoic acids has shown promise for creating various 2-fluoroalkylated quinolines and could be adapted for this compound. acs.org

Continuous Flow Synthesis: Transitioning from batch to continuous-flow manufacturing can offer significant advantages, including improved safety, scalability, and product consistency. acs.org Developing a continuous-flow process for this compound would represent a major step towards its large-scale, industrial production. acs.org

Catalyst Innovation: While palladium-catalyzed reactions are common in quinoline (B57606) synthesis, exploring catalysts based on more abundant and less toxic metals is a key research goal. beilstein-journals.orgnih.gov Additionally, the use of nanomaterial-based catalysts, such as silica-functionalized magnetite nanoparticles, could enhance reaction yields and reduce reaction times. nih.gov

Novel Building Blocks: Investigating new and readily available starting materials can open up more efficient and versatile synthetic routes. The use of trifluoromethyl building blocks in annulation reactions is a popular and effective strategy for synthesizing trifluoromethylated heterocycles. rsc.org

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Advantages | Challenges |

| Green Chemistry | Reduced environmental impact, lower cost, increased safety. | Catalyst stability and reactivity in green solvents. |

| Continuous Flow | High throughput, improved process control, enhanced safety. | Initial setup costs, optimization of flow parameters. |

| Novel Catalysis | Use of cheaper and less toxic metals, potential for new reactivity. | Catalyst screening and development. |

| New Building Blocks | Increased synthetic flexibility, potentially shorter routes. | Availability and cost of new starting materials. |

Exploration of Undiscovered Reactivity Patterns

The reactivity of the this compound scaffold is not yet fully explored. The interplay between the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group, along with the inherent reactivity of the quinoline core, suggests a rich and complex chemical behavior waiting to be uncovered.

Future research should focus on:

C-H Activation: Direct functionalization of the C-H bonds of the quinoline core would provide a highly efficient way to introduce new substituents and build molecular complexity. This avoids the need for pre-functionalized starting materials and reduces the number of synthetic steps. researchgate.net

Cycloaddition Reactions: The quinoline ring can participate in various cycloaddition reactions, leading to the formation of novel polycyclic and fused heterocyclic systems. researchgate.net Exploring these reactions with this compound could generate a diverse range of new chemical entities with potentially interesting biological or material properties.

Reactions of the Methyl and Trifluoromethyl Groups: While much of the focus is on the quinoline ring itself, the methyl and trifluoromethyl groups also offer opportunities for chemical modification. For example, the methyl group could be functionalized via radical reactions, while the trifluoromethyl group, although generally stable, can participate in certain transformations. acs.org

Photocatalysis: Visible-light photocatalysis offers a mild and environmentally friendly way to initiate chemical reactions. acs.org Applying this technology to this compound could unlock new reactivity patterns and provide access to previously inaccessible molecules. researchgate.net

Advanced Computational Modeling for Predictive Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. nih.gov For this compound, advanced computational modeling can provide invaluable insights and guide experimental work.

Future research in this area should include:

Predicting Reactivity: DFT calculations can be used to model reaction mechanisms and predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net This can help in designing new reactions and optimizing existing ones. Time-dependent DFT (TD-DFT) can predict absorption spectra and other photophysical properties. beilstein-journals.orgrsc.org

Structure-Property Relationships: By systematically modifying the structure of this compound in silico and calculating the resulting changes in its electronic and photophysical properties, it is possible to establish clear structure-property relationships. rsc.org This knowledge is essential for designing new molecules with tailored properties.

Investigating Non-covalent Interactions: The trifluoromethyl group can participate in non-covalent interactions, such as halogen bonding and hydrogen bonding, which can influence the molecule's conformation and its interactions with other molecules. nih.gov Computational modeling can provide a detailed understanding of these subtle but important interactions.

Simulating Behavior in Different Environments: Computational models can be used to predict how this compound will behave in different environments, such as in various solvents or within a biological system. This can help in understanding its solubility, stability, and potential biological activity. researchgate.net

A study on the related compound 4-amino-2-methyl-8-(trifluoromethyl)quinoline has already demonstrated the power of DFT in elucidating its vibrational and structural properties. researchgate.net Similar in-depth computational investigations on the parent compound are warranted.

Integration with Emerging Technologies in Material Science

The unique electronic and photophysical properties of quinoline derivatives make them attractive candidates for applications in material science. nih.gov The presence of a trifluoromethyl group can further enhance these properties, making this compound a promising building block for advanced materials.

Future research should explore the integration of this compound with emerging technologies, such as:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are known to be strongly fluorescent and have been investigated for use in OLEDs. nih.gov The trifluoromethyl group can improve the metabolic stability and lipophilicity of organic molecules, which could lead to more durable and efficient OLED devices. beilstein-journals.org The potential of fluorine-containing groups to influence thermally activated delayed fluorescence (TADF) is an active area of research. beilstein-journals.org

Sensors: The quinoline scaffold can be functionalized to act as a sensor for metal ions or other small molecules. The trifluoromethyl group could modulate the sensitivity and selectivity of such sensors.

Advanced Polymers: Incorporating this compound into polymer backbones could lead to new materials with enhanced thermal stability, chemical resistance, and unique optical properties. The development of recyclable polymers is a key goal of sustainable chemistry. researchgate.net

Nanomaterials: The synthesis of quinoline derivatives on the surface of nanomaterials can create hybrid materials with novel properties and applications. nih.gov For example, attaching this compound to nanoparticles could lead to new drug delivery systems or catalysts.

The exploration of these future research trajectories, while challenging, will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and unlock its potential for a wide range of applications.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.